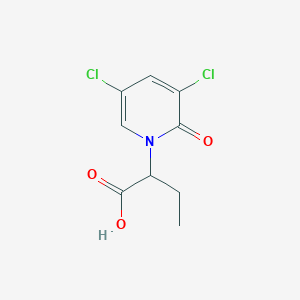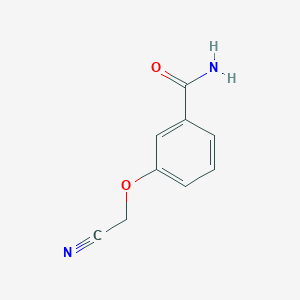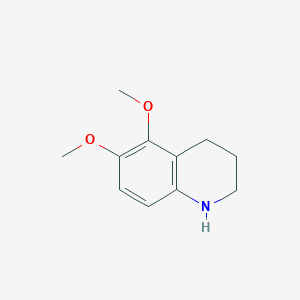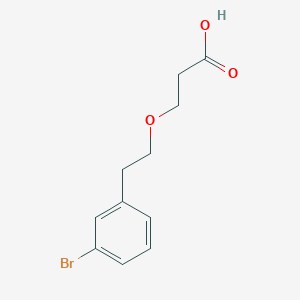
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
Descripción general
Descripción
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine typically involves the following steps:
Reactants: 6-methoxy-3,4-dihydro-1H-naphthalen-2-one (176 mg), acetic acid (0.57 mL), methylamine (2.0 M in tetrahydrofuran, 5.0 mL), and sodium cyanoborohydride (64 mg).
Solvents: Methanol (5 mL) and water.
Procedure: The reactants are stirred in methanol for 20 hours. The solution is then acidified with concentrated hydrochloric acid, diluted with water, and extracted with dichloromethane. The aqueous phase is made basic with sodium hydroxide and extracted again with dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy group to a more oxidized form.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the methanamine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Serves as a precursor for more complex molecules.
Biology:
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
- (6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- 1,2,3,4-Tetrahydronaphthalen-2-ol
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness: (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine is unique due to its specific methoxy substitution pattern and the presence of the methanamine group, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOIFCZXLCKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)CN)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Ethyl-2,5-dioxo-4-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid](/img/structure/B7906756.png)
![2-[4-(4-Chloro-3-methylphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906761.png)
![2-[4-(2,5-Dimethoxyphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906771.png)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906780.png)
![2-[4-Methyl-4-[4-(2-methylprop-2-enoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906789.png)
![2-[(2,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B7906806.png)




![5-aminospiro[1H-indole-3,1'-cyclopentane]-2-one](/img/structure/B7906845.png)

